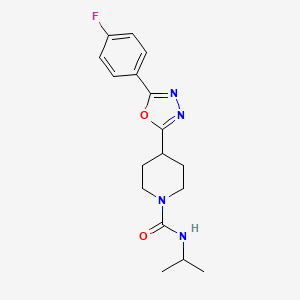
4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide is a complex organic compound that exhibits unique structural features and potential applications in various fields of science and industry. Known for its fluorinated aromatic ring and an oxadiazole moiety, this compound has garnered interest due to its potential biological activities and synthetic versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide typically involves a multi-step process:
Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives.
Aromatic substitution: Introduction of the 4-fluorophenyl group is often carried out through nucleophilic aromatic substitution reactions.
Piperidine attachment: The piperidine moiety is incorporated via nucleophilic substitution reactions, typically using isopropylamine and a suitable leaving group on the piperidine ring.
Industrial Production Methods
For industrial-scale production, the synthesis is often optimized for efficiency and yield. Catalytic processes and solvent systems are selected to minimize waste and maximize purity, ensuring that the compound is produced at a large scale with consistent quality.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions primarily at the piperidine ring.
Reduction: The aromatic ring and oxadiazole moiety can participate in reduction reactions under specific conditions.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminium hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides are utilized under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
From Oxidation: The oxidation of the piperidine ring can lead to the formation of amide derivatives.
From Reduction: Reduction of the aromatic ring can lead to hydrofluorocarbon derivatives.
From Substitution:
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
The biological applications of 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide are significant. It exhibits potential as a pharmacophore, contributing to the design of drugs targeting various diseases due to its ability to interact with biological targets.
Medicine
In medicinal research, this compound is studied for its therapeutic potential, including its possible roles in treating neurological disorders and its anti-inflammatory properties.
Industry
Industrially, the compound is explored for its use in creating high-performance materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
作用机制
The mechanism of action of 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The fluorinated aromatic ring enhances its binding affinity, while the oxadiazole and piperidine moieties play crucial roles in its activity.
Molecular Targets and Pathways Involved
Neurological Pathways: Interaction with neurotransmitter receptors, potentially modulating synaptic transmission.
Inflammatory Pathways: Inhibition of key enzymes in inflammatory pathways, reducing the production of pro-inflammatory mediators.
相似化合物的比较
Similar Compounds
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide: Lacks the fluorine atom, potentially reducing its biological activity.
4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide: Substitutes fluorine with chlorine, affecting its reactivity and stability.
Uniqueness
The presence of the 4-fluorophenyl group in 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide distinguishes it from similar compounds, enhancing its biological activity and binding affinity. This unique structural feature makes it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-propan-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-11(2)19-17(23)22-9-7-13(8-10-22)16-21-20-15(24-16)12-3-5-14(18)6-4-12/h3-6,11,13H,7-10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOHUUSUEIGMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














